Mapenterol hydrochloride

Vue d'ensemble

Description

Mapenterol (chlorhydrate) est un composé chimique connu pour son rôle d'agoniste des récepteurs β2-adrénergiques. Il est principalement utilisé dans la recherche scientifique et a des applications dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Mapenterol (chlorhydrate) implique plusieurs étapes. Une méthode courante comprend la réaction du 4-amino-3-chloro-5-trifluorométhylbenzène avec la 1,1-diméthylpropylamine, suivie de l'ajout d'acide chlorhydrique pour former le sel de chlorhydrate . Les conditions de réaction impliquent généralement des températures contrôlées et des solvants spécifiques pour garantir la pureté et le rendement du produit final.

Méthodes de production industrielle

La production industrielle de Mapenterol (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et d'équipements de qualité industrielle pour produire le composé en grandes quantités. Des mesures de contrôle de la qualité sont mises en œuvre pour garantir la constance et la pureté du produit .

Analyse Des Réactions Chimiques

Types de réactions

Mapenterol (chlorhydrate) subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction: Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution: Mapenterol (chlorhydrate) peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que les réactions de substitution peuvent produire une gamme de composés substitués .

Applications de la recherche scientifique

Mapenterol (chlorhydrate) a un large éventail d'applications de recherche scientifique:

Chimie: Il est utilisé comme standard pour la détection de multiples résidus de médicaments dans diverses matrices.

Biologie: Le composé est utilisé dans des études liées aux récepteurs β2-adrénergiques et à leur rôle dans les processus biologiques.

Médecine: La recherche impliquant Mapenterol (chlorhydrate) se concentre sur ses effets thérapeutiques potentiels et sur son utilisation comme composé de référence dans les études pharmacologiques.

Industrie: Il est utilisé dans le développement de nouveaux médicaments et dans le contrôle de la qualité des produits pharmaceutiques .

Mécanisme d'action

Mapenterol (chlorhydrate) exerce ses effets en se liant aux récepteurs β2-adrénergiques, qui font partie de la famille des récepteurs couplés aux protéines G. Lors de la liaison, il active le récepteur, ce qui entraîne une cascade d'événements intracellulaires qui entraînent diverses réponses physiologiques. L'activation des récepteurs β2-adrénergiques peut entraîner une bronchodilatation, une augmentation de la fréquence cardiaque et d'autres effets associés au système nerveux sympathique .

Applications De Recherche Scientifique

Veterinary Medicine

Growth Promotion in Livestock

Mapenterol hydrochloride is used as an illicit feed additive to enhance growth in livestock. It promotes muscle development while reducing fatty tissue deposition, thereby improving the lean meat-to-fat ratio in animals. The application method typically involves adding the compound to animal feed, with dosages varying based on the type of livestock and their health status.

Outcomes

- Increased muscle mass

- Decreased fat deposition

- Enhanced feed efficiency

Pharmaceutical Research

Reference Standard in Drug Development

In pharmaceutical research, this compound serves as a reference standard for various applications, including:

- Quality control

- Method validation

- Stability studies

The compound's role in product development is critical for ensuring compliance with regulatory standards during the filing of Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs).

Outcomes

- Successful development and validation of pharmaceutical products

- Assurance of product quality and stability

Toxicology and Forensic Science

Detection of Drug Residues

this compound is utilized in toxicology for detecting multiple drug residues in livestock. It serves as a standard in Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, allowing for the identification and quantification of drug residues in biological samples such as synovial fluids.

Case Study Example

A study demonstrated the effectiveness of using this compound as a reference standard in GC-MS for the simultaneous detection of β2-agonists in bovine urine. The isotopic dilution method was employed to prepare calibration curves, resulting in high recovery percentages for various β2-agonists, including Mapenterol.

| Analytical Method | Detection Limit | Recovery Rate |

|---|---|---|

| GC-MS | 20 ng/mL | 85% - 95% |

Safety and Toxicological Profile

This compound exhibits stability under normal conditions but can undergo hydrolysis under extreme pH conditions. Toxicological studies indicate that it has no significant carcinogenic effects; however, it can cause skin and eye irritation.

| Toxicity Parameter | Result |

|---|---|

| LD50 (oral, rat) | 1.320 - 6.690 mg/kg |

| Skin irritation | Causes irritation |

| Eye irritation | Serious eye irritation |

| Mutagenicity (Ames test) | Not mutagenic |

Mécanisme D'action

Mapenterol (hydrochloride) exerts its effects by binding to β2-adrenergic receptors, which are part of the G protein-coupled receptor family. Upon binding, it activates the receptor, leading to a cascade of intracellular events that result in various physiological responses. The activation of β2-adrenergic receptors can lead to bronchodilation, increased heart rate, and other effects associated with the sympathetic nervous system .

Comparaison Avec Des Composés Similaires

Composés similaires

Clenbutérol: Un autre agoniste des récepteurs β2-adrénergiques utilisé dans la recherche et la médecine.

Salbutamol: Couramment utilisé comme bronchodilatateur dans le traitement de l'asthme.

Terbutaline: Utilisé à des fins similaires au salbutamol, mais avec des propriétés pharmacocinétiques différentes

Unicité

Mapenterol (chlorhydrate) est unique en raison de sa structure chimique spécifique, qui fournit des affinités de liaison distinctes et des effets pharmacologiques par rapport aux autres agonistes des récepteurs β2-adrénergiques. Ses propriétés uniques le rendent précieux dans la recherche pour comprendre les nuances des interactions des récepteurs β2-adrénergiques et pour développer de nouveaux agents thérapeutiques .

Activité Biologique

Mapenterol hydrochloride is a β2-adrenoceptor agonist primarily used in research settings, particularly in the fields of pharmacology and veterinary medicine. This compound exhibits significant biological activity that influences various physiological processes, particularly in the respiratory system. This article provides a detailed overview of its biological activities, including mechanisms of action, pharmacological effects, and relevant case studies.

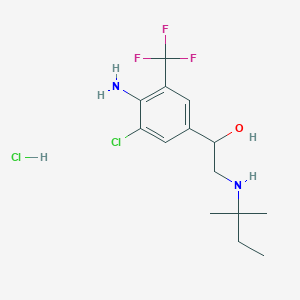

- Chemical Name: this compound

- CAS Number: 54238-51-6

- Molecular Formula: C14H20ClF3N2O·HCl

- Molecular Weight: 361.23 g/mol

This compound acts primarily as a selective agonist for β2-adrenergic receptors. Upon binding to these receptors, it activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels within cells. This cascade results in various physiological responses:

- Bronchodilation: Relaxation of bronchial smooth muscle, making it beneficial for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

- Increased Mucociliary Clearance: Enhances the clearance of mucus from the respiratory tract.

- Vasodilation: May induce vasodilation in certain vascular beds, contributing to improved blood flow.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Bronchodilatory Effects: Studies have shown that Mapenterol effectively reduces airway resistance and improves lung function in animal models of asthma .

- Cardiovascular Effects: While primarily targeting the lungs, β2 agonists can also influence heart rate and contractility, although these effects are generally less pronounced compared to β1 agonists .

- Metabolic Effects: Activation of β2 receptors is associated with increased lipolysis and glycogenolysis, potentially impacting metabolic rates .

Case Studies

-

Respiratory Function Improvement:

A study involving asthmatic models demonstrated that administration of this compound resulted in significant improvements in forced expiratory volume (FEV1) and peak expiratory flow rate (PEFR), indicating enhanced airway patency . -

Veterinary Applications:

In veterinary medicine, Mapenterol has been utilized for its bronchodilatory effects in horses suffering from exercise-induced pulmonary hemorrhage (EIPH). Clinical trials indicated that horses treated with Mapenterol showed improved performance metrics during races . -

Toxicology Studies:

Limited studies on the toxicity of this compound suggest that while it is generally well-tolerated at therapeutic doses, excessive doses can lead to adverse effects such as tachycardia and hypokalemia. Proper handling and dosage are emphasized to mitigate these risks .

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetics Overview

| Parameter | Value |

|---|---|

| Half-Life | Approximately 3 hours |

| Bioavailability | Variable |

| Metabolism | Hepatic |

| Excretion | Renal |

Propriétés

IUPAC Name |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJSGOMCMMDPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538091 | |

| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54238-51-6, 1325559-18-9 | |

| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mapenterol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1325559-18-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.